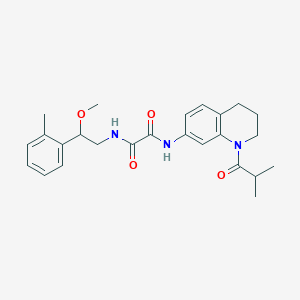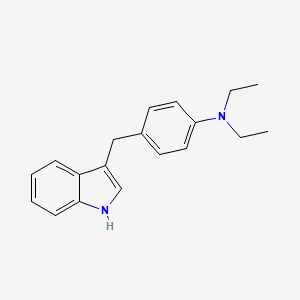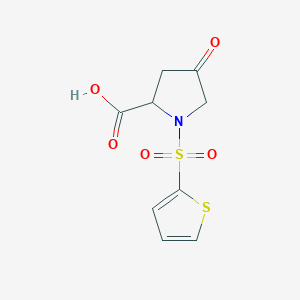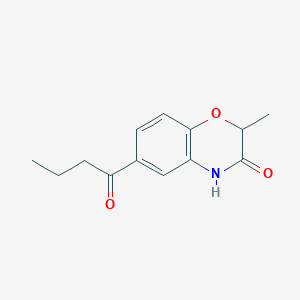
2-((4-phenylquinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-phenylquinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic compound that has attracted attention from researchers due to its potential therapeutic applications. This compound is also known as PQT-2T and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of PQT-2T is not fully understood. However, studies have shown that PQT-2T inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. PQT-2T has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
PQT-2T has been shown to have various biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-diabetic properties, PQT-2T has been shown to inhibit the activity of certain enzymes involved in lipid metabolism and to increase the expression of genes involved in glucose metabolism.
Advantages and Limitations for Lab Experiments
PQT-2T has advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic applications for various diseases. Additionally, PQT-2T is relatively easy to synthesize using various methods. However, one limitation is that the mechanism of action of PQT-2T is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on PQT-2T. One direction is to investigate the mechanism of action of PQT-2T in more detail to optimize its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of PQT-2T to determine its efficacy and safety in vivo. Additionally, future research could focus on developing derivatives of PQT-2T with improved therapeutic properties.
Synthesis Methods
PQT-2T can be synthesized using various methods, including the reaction of 2-bromoacetophenone with 2-aminobenzonitrile, followed by the reaction of the resulting intermediate with tetrahydrofuran-2-ylmethylamine and thioacetamide. Another method involves the reaction of 2-aminobenzonitrile with 4-bromobenzyl alcohol, followed by the reaction of the resulting intermediate with tetrahydrofuran-2-ylmethylamine and thioacetamide.
Scientific Research Applications
PQT-2T has been studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-diabetic properties. In a study published in the Journal of Medicinal Chemistry, PQT-2T was found to inhibit the growth of cancer cells in vitro and in vivo. Another study published in the Journal of Inflammation Research showed that PQT-2T has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, PQT-2T has been shown to have anti-diabetic properties by improving glucose tolerance and insulin sensitivity in diabetic mice.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(22-13-16-9-6-12-26-16)14-27-21-23-18-11-5-4-10-17(18)20(24-21)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLTPKIZCWODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate](/img/structure/B2463353.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2463354.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2463355.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2463356.png)


![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463362.png)



![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2463371.png)
![5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride](/img/structure/B2463372.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2463376.png)